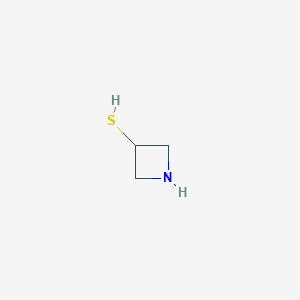

Azetidine-3-thiol

Description

Significance of Four-Membered Nitrogen Heterocycles in Modern Organic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in contemporary organic synthesis and medicinal chemistry. rsc.orgresearchgate.netnih.gov Their unique structural and electronic properties make them valuable building blocks for more complex molecular architectures. researchgate.net

Strain-Driven Reactivity and Unique Chemical Space of Azetidines

Azetidines are characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a key driver of their reactivity, making them susceptible to ring-opening reactions that are not as readily observed in their less-strained five- and six-membered counterparts like pyrrolidines and piperidines. researchgate.netrsc.org This reactivity allows for facile functionalization through the cleavage of the σ-N–C bond under appropriate conditions. rsc.org While highly reactive, the azetidine (B1206935) ring is notably more stable than the three-membered aziridine (B145994) ring, which allows for easier handling and more controlled chemical transformations. rsc.orgresearchgate.net This balance of stability and reactivity enables azetidines to occupy a unique chemical space, serving as versatile intermediates in the synthesis of a wide array of nitrogen-containing compounds. bris.ac.ukresearchwithrutgers.com

The strain within the azetidine ring also imparts a rigid, three-dimensional structure that is highly sought after in drug design. enamine.net This conformational restriction can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net

Role of Azetidine Core Structures in Diverse Chemical Scaffolds

The azetidine core is a privileged motif in medicinal chemistry, appearing in a variety of bioactive molecules and natural products. rsc.org Its presence can significantly influence the pharmacological properties of a molecule. nih.gov For instance, azetidines are found in drugs such as azelnidipine, a calcium channel blocker, and cobimetinib, a protein kinase inhibitor. rsc.org The rigid framework of the azetidine ring makes it a valuable scaffold for arranging functional groups in a precise three-dimensional orientation, which is critical for molecular recognition and biological activity. enamine.netresearchgate.net

Furthermore, the synthetic accessibility and the ability to functionalize the azetidine ring at various positions have led to its incorporation into diverse chemical libraries for drug discovery programs. enamine.nettechnologynetworks.com Azetidines also serve as important intermediates and catalysts in various organic reactions. researchgate.net

Overview of Thiol Functionality in Chemical Synthesis and Biological Interactions

The thiol group (–SH), also known as a sulfhydryl group, is a sulfur analog of the hydroxyl group (–OH) found in alcohols. wikipedia.orgchemeurope.com This functional group imparts distinct chemical properties that are leveraged in both chemical synthesis and biological systems.

In organic synthesis, thiols are recognized for their potent nucleophilicity, particularly in their deprotonated thiolate form. creative-proteomics.comlibretexts.org They readily participate in nucleophilic substitution and addition reactions, enabling the formation of carbon-sulfur bonds, which are essential for producing a range of pharmaceuticals and agrochemicals. creative-proteomics.com Thiols can be oxidized to form disulfides (R-S-S-R), a reversible reaction that is fundamental to many biological processes. wikipedia.orglibretexts.org

In a biological context, the thiol group is most notably present in the amino acid cysteine. wikipedia.orgcreative-proteomics.com The ability of two cysteine residues to oxidize and form a disulfide bond is a critical factor in protein folding and in defining the tertiary and quaternary structures of proteins. wikipedia.orgchemeurope.com The thiol-containing tripeptide glutathione (B108866) is a primary antioxidant in cells, protecting them from damage by reactive oxygen species. creative-proteomics.com Additionally, many cofactors essential for metabolic processes, such as coenzyme A, feature thiol groups. wikipedia.org

Historical Context and Evolution of Azetidine-3-thiol Research

While the broader field of azetidine chemistry has been explored for decades, research specifically focused on this compound and its derivatives is a more recent development. Historically, the synthesis of azetidines posed significant challenges due to their ring strain, which limited their availability and exploration. researchgate.netnih.gov Early research often centered on the more synthetically accessible β-lactams (2-azetidinones), which form the core of penicillin and cephalosporin antibiotics. researchgate.net

In recent years, advancements in synthetic methodologies have made functionalized azetidines, including those with thiol substituents, more accessible. rsc.org For example, a notable development is the iron-catalyzed thiol alkylation of azetidin-3-ols to directly synthesize 3-aryl-3-sulfanyl azetidines. nih.govacs.org This and other emerging synthetic routes have paved the way for more in-depth investigations into the chemical properties and potential applications of this compound and its analogs.

Scope and Objectives of Current Academic Investigations on this compound and its Derivatives

Current academic research on this compound and its derivatives is focused on several key areas. A primary objective is the development of novel and efficient synthetic methods to access these compounds with a high degree of stereochemical control. nih.gov This includes exploring new catalytic systems and reaction pathways for their construction. frontiersin.org

Another major focus is the exploration of the reactivity of the this compound scaffold. Researchers are investigating how the interplay between the strained ring and the thiol functionality can be exploited for the synthesis of more complex molecules. nih.gov This includes studying ring-opening reactions, functionalization of the thiol group, and modifications at other positions of the azetidine ring. rsc.org

Furthermore, there is a growing interest in the potential applications of this compound derivatives in medicinal chemistry and materials science. nih.gov Studies are being conducted to evaluate their biological activity and to understand how the incorporation of this unique scaffold can lead to the development of new therapeutic agents and functional materials. chemrxiv.orgresearchgate.net The exploration of azetidinyl oxadiazoles (B1248032) as cysteine-targeting electrophiles highlights the potential for these compounds in chemical biology and drug discovery. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

azetidine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c5-3-1-4-2-3/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDWEBIFYYPVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Azetidine 3 Thiol and Its Functionalized Derivatives

Strategies for Carbon-Sulfur Bond Formation at the Azetidine (B1206935) C-3 Position

Iron-Catalyzed Thiol Alkylation of Azetidinols

A mild and efficient method for the synthesis of 3-aryl-3-sulfanyl azetidines involves the direct iron-catalyzed thiol alkylation of azetidin-3-ols. nih.gov This approach provides a direct route to valuable azetidine derivatives from readily available starting materials. nih.gov

The mechanism of the iron-catalyzed thiol alkylation proceeds through the formation of a key azetidine carbocation intermediate. nih.gov The reaction is initiated by the coordination of the iron catalyst to the hydroxyl group of the N-Cbz-azetidin-3-ol. This step facilitates the departure of the hydroxyl group as a water molecule, leading to the generation of a stabilized tertiary carbocation at the C-3 position of the azetidine ring. The N-carboxybenzyl (Cbz) protecting group is crucial for this process, as it is believed to stabilize the transient carbocation. Subsequently, a nucleophilic attack by the thiol on this electrophilic carbocation intermediate results in the formation of the desired C-S bond, yielding the 3-sulfanyl azetidine product. nih.gov

The iron-catalyzed thiol alkylation exhibits a broad substrate scope, particularly with N-Cbz protected 3-aryl-azetidin-3-ols. The reaction is successful with azetidinols bearing electron-donating aromatic groups. nih.gov A wide variety of both aromatic and aliphatic thiols can be employed as nucleophiles, leading to a diverse array of 3-aryl-3-sulfanyl azetidines in excellent yields. nih.gov

A significant limitation of this methodology is the requirement of the N-carboxybenzyl (Cbz) protecting group for good reactivity. nih.gov Other protecting groups may not sufficiently stabilize the carbocation intermediate, leading to lower yields or alternative reaction pathways. The presence of electron-donating groups on the 3-aryl substituent of the azetidinol (B8437883) is also beneficial for the reaction's success. nih.gov

| Azetidin-3-ol Aryl Group (Ar) | Thiol (R-SH) | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Thiophenol | N-Cbz-3-phenyl-3-(phenylthio)azetidine | 95 |

| Phenyl | 4-Methoxythiophenol | N-Cbz-3-phenyl-3-((4-methoxyphenyl)thio)azetidine | 99 |

| Phenyl | Benzyl (B1604629) mercaptan | N-Cbz-3-(benzylthio)-3-phenylazetidine | 90 |

| Phenyl | Cyclohexyl mercaptan | N-Cbz-3-(cyclohexylthio)-3-phenylazetidine | 85 |

| 4-Methoxyphenyl | Thiophenol | N-Cbz-3-((4-methoxyphenyl)thio)-3-phenylazetidine | 98 |

| 4-Fluorophenyl | Thiophenol | N-Cbz-3-((4-fluorophenyl)thio)-3-phenylazetidine | 75 |

Photochemical Thiol-Ene Reactions with Azetines

Photochemical methods, specifically thiol-ene reactions, offer a powerful and often catalyst-free approach for the functionalization of unsaturated azetidine precursors, such as 2-azetines. researchgate.net These reactions are typically initiated by visible light and proceed via a radical chain mechanism. nih.govrsc.org

The visible light-mediated addition of thiols to 2-azetines provides a method for the anti-Markovnikov hydrothiolation of the azetine double bond. researchgate.net The reaction mechanism is initiated by the photochemical generation of a thiyl radical from the corresponding thiol. nih.gov This highly reactive thiyl radical then adds to the C-3 position of the 2-azetine, forming a carbon-centered radical intermediate. researchgate.net The final product, an azetidine-3-thiol derivative, is formed when this carbon-centered radical abstracts a hydrogen atom from another thiol molecule, which also regenerates the thiyl radical to propagate the radical chain reaction. nih.gov This process can be performed efficiently, for instance, using continuous flow technology which allows for effective irradiation of the reaction mixture. researchgate.net Various light sources and photocatalysts, such as titanium dioxide, can be employed to promote these reactions. rsc.org

Stereocontrol in the photochemical addition of thiols to 2-azetines is influenced by steric factors of both the azetine substrate and the thiol. The approach of the thiyl radical to the 2-azetine double bond dictates the stereochemistry of the newly formed C-S bond. The addition typically occurs from the less sterically hindered face of the azetine ring.

The stereoselectivity of the reaction is affected by the steric bulk of the substituent at the C-2 position of the azetine and the steric hindrance of the thiol itself. For instance, reactions involving thiols and azetines with minimal steric hindrance have been observed to proceed with complete cis-stereoselectivity. nih.govresearchgate.net As the steric demands of either the C-2 substituent or the thiol increase, a decrease in stereoselectivity may be observed. The reaction conditions, such as temperature, can also play a crucial role, with cooling often leading to increased stereoselectivity. nih.govresearchgate.net

Nucleophilic Substitution Reactions with C-3 Substituted Azetidines

One of the most direct approaches to synthesizing C-3 functionalized azetidines involves the nucleophilic substitution on an azetidine ring that already possesses a suitable leaving group at the C-3 position.

The synthesis of C-3 substituted azetidines can be achieved by reacting azetidines bearing a leaving group, such as a halide or a mesylate, with various nucleophiles. rsc.orgrsc.org This strategy is predicated on the availability of the C-3 substituted precursor. For the synthesis of this compound and its derivatives, a sulfur-based nucleophile is employed to displace the leaving group.

Research has demonstrated the viability of this approach using precursors like 1-benzhydryl-3-azetidinol. This starting material can be readily converted to a derivative with a good leaving group, such as a mesylate (OMs). The subsequent selective displacement of the 3-OMs group with a thiol-containing nucleophile provides a direct route to the this compound scaffold. rsc.org For instance, iron-catalyzed thiol alkylation has been successfully used to synthesize 3-aryl-3-sulfanyl azetidines from N-Cbz protected azetidin-3-ols. This reaction proceeds via an azetidine carbocation intermediate, and a broad range of thiols can be used, highlighting the versatility of this method. nih.gov

The general scheme for this transformation can be represented as follows:

Scheme 1: Synthesis of this compound derivatives via nucleophilic displacement of a leaving group (LG) at the C-3 position.

The success of this reaction is often dependent on the nature of the protecting group on the azetidine nitrogen. For example, in the iron-catalyzed reaction with azetidinols, the N-carboxybenzyl (Cbz) group was found to be essential for achieving good reactivity. nih.gov This method opens a pathway for late-stage functionalization, allowing for the introduction of the thiol moiety into more complex molecular architectures.

Ring-Forming Strategies for this compound Skeletons

In addition to modifying pre-formed azetidine rings, several methods focus on constructing the azetidine skeleton itself, incorporating or allowing for the later introduction of the C-3 thiol group.

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained molecule that serves as a versatile precursor for the synthesis of 1,3-disubstituted azetidines. nih.govresearchgate.net The high ring strain energy of ABB provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of two functional groups across the central C-N bond. bris.ac.uk

A direct and efficient synthesis of an this compound derivative was achieved by reacting a THF solution of ABB with thiolacetic acid. This reaction proceeds via the opening of the bicyclic system to afford 1-acetyl-3-acetylthioazetidine. clockss.org This product is a direct and stable precursor which can be readily hydrolyzed to provide this compound.

The reactivity of ABB can be further controlled and diversified through the use of organometallic reagents. The lithiation of ABB at the bridgehead carbon generates azabicyclo[1.1.0]butyllithium (ABB-Li), a nucleophilic species that can react with various electrophiles. nih.gov This intermediate opens up numerous possibilities for creating functionalized azetidines.

A general method involves the direct alkylation of ABB with organometal reagents in the presence of a copper catalyst, such as Cu(OTf)₂, to rapidly prepare bis-functionalized azetidines. researchgate.netorganic-chemistry.org This approach showcases the divergent potential of ABB, where different functional groups can be installed at the N-1 and C-3 positions. While this specific method has been demonstrated for alkyl, allyl, vinyl, and benzyl groups, the underlying principle of activating ABB for nucleophilic attack is key. organic-chemistry.org

The reaction of ABB with reagents like 3-acyl-1,3-thiazolidine-2-thiones in the presence of Mg(OTf)₂ leads to the formation of 2-(1-acylazetidin-3-yl)thio-1,3-thiazolines. researchgate.net Hydrolysis of these products can yield the desired this compound. researchgate.net This strain-release strategy provides a modular and efficient route to complex azetidine structures from a common, highly reactive precursor.

| ABB Reactant | Reagent(s) | Product | Reference |

| 1-Azabicyclo[1.1.0]butane (ABB) | Thiolacetic acid in THF | 1-Acetyl-3-acetylthioazetidine | clockss.org |

| 1-Azabicyclo[1.1.0]butane (ABB) | 3-Acyl-1,3-thiazolidine-2-thiones, Mg(OTf)₂ | 2-(1-Acylazetidin-3-yl)thio-1,3-thiazolines | researchgate.net |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometal reagents, Cu(OTf)₂ | 1,3-Disubstituted Azetidines | researchgate.netorganic-chemistry.org |

Intramolecular cyclization represents another powerful strategy for the de novo synthesis of the azetidine ring. These methods typically involve forming a C-N bond to close the four-membered ring from a suitably functionalized acyclic precursor.

A recently developed method for azetidine synthesis involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.govnih.gov This reaction is efficiently catalyzed by Lanthanide(III) trifluoromethanesulfonates, particularly La(OTf)₃. frontiersin.orgbohrium.com The cyclization proceeds via a C-3 selective intramolecular attack of the amine onto the epoxide, leading to the formation of 3-hydroxyazetidines in high yields. nih.gov

This method is notable for its high regioselectivity and tolerance of various functional groups, including acid-sensitive ones like Boc, PMB, and TBS groups, as well as nitrile and sulfide (B99878) functionalities. frontiersin.orgnih.gov

| Epoxy Amine Substituent (R in Scheme 2) | Catalyst | Solvent | Yield of 3-Hydroxyazetidine | Reference |

| Benzyl | 5 mol% La(OTf)₃ | DCE, reflux | 81% (NMR yield) | nih.gov |

| 4-Methoxybenzyl | 5 mol% La(OTf)₃ | DCE, reflux | 87% | frontiersin.org |

| 4-Fluorobenzyl | 5 mol% La(OTf)₃ | DCE, reflux | 84% | frontiersin.org |

| n-Butyl | 5 mol% La(OTf)₃ | DCE, reflux | 85% | frontiersin.org |

| tert-Butyl | 5 mol% La(OTf)₃ | DCE, reflux | 81% | frontiersin.org |

The resulting 3-hydroxyazetidines are versatile intermediates. The hydroxyl group can be readily converted into a thiol group through standard functional group interconversion protocols. For example, the alcohol can be transformed into a good leaving group (e.g., tosylate, mesylate) followed by displacement with a sulfur nucleophile, or via a Mitsunobu reaction with a thiol source, thereby completing the synthesis of the this compound skeleton.

Scheme 2: Synthesis of the Azetidine-3-ol skeleton via La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine, a key precursor for this compound.

Ring Transformation and Rearrangement Reactions

Ring transformation and rearrangement reactions represent a powerful strategy for the synthesis of strained four-membered rings like azetidines from more readily accessible cyclic precursors. These methods leverage thermodynamic driving forces to convert three- or four-membered ring systems into the desired azetidine scaffold.

The ring expansion of aziridines to azetidines is a thermodynamically favorable process that can be exploited for the synthesis of substituted azetidine derivatives. This transformation typically proceeds via the cleavage of a C-N or C-C bond in the aziridine (B145994) ring, followed by intramolecular cyclization to form the more stable four-membered ring.

A notable example involves the thermal isomerization of 2-(bromomethyl)aziridines. The synthesis of 3-bromoazetidine-3-carboxylic acid derivatives has been achieved through a base-promoted cyclization of dibromo amino esters, which initially yields kinetically favored aziridine products. rsc.org Subsequent heating of these aziridine intermediates in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) induces a rearrangement to the thermodynamically more stable azetidine. rsc.org This process is believed to proceed through the formation of an azabicyclobutane intermediate, which is then opened by a nucleophile (e.g., a bromide ion) to yield the azetidine ring. The resulting 3-bromoazetidines are valuable synthetic intermediates. rsc.org The bromine atom at the C3 position serves as a good leaving group and can be displaced by sulfur nucleophiles, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to introduce the desired thiol functionality and afford this compound derivatives. acs.org

A similar strategy has been employed to assess the scope of this ring enlargement using various nucleophiles. The intrinsic reactivity of 2-(bromomethyl)-2-methylaziridines allows for their conversion into C3-substituted azetidines by reaction with nucleophiles like thiocyanate, which can then be further transformed into the corresponding thiol. rsc.org

The reduction of the carbonyl group of azetidin-2-ones, commonly known as β-lactams, is a well-established and versatile method for the synthesis of the corresponding azetidines. magtech.com.cn The accessibility of a wide range of substituted β-lactams through methods like the Staudinger ketene-imine cycloaddition makes this a particularly attractive route for preparing functionalized azetidines. mdpi.com

To synthesize this compound via this methodology, a 3-mercapto-azetidin-2-one precursor is required. The Staudinger cycloaddition can be adapted to produce such compounds. For instance, the reaction of an appropriate imine with a ketene (B1206846) generated from an acid chloride bearing a protected thiol group at the α-position can yield the desired 3-thio-substituted β-lactam. mdpi.com

Once the substituted β-lactam is obtained, the amide carbonyl can be reduced using various reducing agents. Common reagents for this transformation include borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex, borane-dimethyl sulfide complex) and aluminum hydrides (e.g., lithium aluminum hydride). The choice of reducing agent depends on the other functional groups present in the molecule. Borane reagents are generally milder and more chemoselective than lithium aluminum hydride.

The table below summarizes typical reducing agents used for the conversion of β-lactams to azetidines.

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Borane-tetrahydrofuran (BH3·THF) | THF, Reflux | Chemoselective for the amide carbonyl; tolerates esters and other reducible groups. |

| Lithium aluminum hydride (LiAlH4) | THF or Diethyl ether, 0 °C to rt | Powerful reducing agent; will reduce most carbonyls and other functional groups. |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene or CH2Cl2, Low temperature | Can sometimes allow for partial reduction to the corresponding carbinolamine. |

| Borane-dimethyl sulfide (BH3·SMe2) | THF, Reflux | Similar reactivity to BH3·THF but can be easier to handle. |

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions) for Azetidine Ring Construction

Cycloaddition reactions provide a convergent and atom-economical approach to the azetidine core. Among these, the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most direct methods for constructing the four-membered ring. nih.gov

This reaction involves the photochemical excitation of the imine component to an excited state, which then undergoes a cycloaddition with a ground-state alkene. nih.gov Historically, this reaction has faced challenges, including competing E/Z isomerization of the imine and the need for UV light, which can limit functional group tolerance. nih.govresearchgate.net

Recent advancements have significantly broadened the scope and practicality of this reaction. A major breakthrough has been the development of visible-light-mediated protocols using photocatalysts. rsc.orgnih.gov In these systems, a photocatalyst (e.g., an iridium complex) absorbs visible light and transfers energy to one of the reactants, promoting it to a triplet excited state. rsc.orgchemrxiv.org This approach allows the reaction to proceed under much milder conditions, enhancing its functional group compatibility. nih.govchemrxiv.org For example, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates (a class of oximes) with alkenes using an iridium photocatalyst to generate highly functionalized azetidines. rsc.orgnih.gov

To apply this method for the synthesis of this compound derivatives, one of the cycloaddition partners would need to contain a thiol group or a precursor. For instance, an alkene bearing a protected thioacetyl group could be reacted with an imine under photochemical conditions. Subsequent deprotection of the thioester in the resulting azetidine product would yield the target this compound. The reaction's scope accommodates a wide range of electronically diverse alkenes, making it a flexible strategy for accessing diversely substituted azetidines. rsc.org

| Reaction Type | Reactants | Key Features | Ref. |

|---|---|---|---|

| Aza Paternò-Büchi (UV) | Imine + Alkene | Direct formation of azetidine ring; often requires UV light; can have issues with imine isomerization. | nih.gov |

| Visible-Light Photocatalysis | Oxime/Imine + Alkene + Photocatalyst (e.g., Ir complex) | Milder reaction conditions; improved functional group tolerance; utilizes visible light. | rsc.orgnih.gov |

| Staudinger Cycloaddition | Imine + Ketene | Forms azetidin-2-ones (β-lactams), which can be reduced to azetidines. High stereocontrol is often possible. | mdpi.com |

Stereo- and Regioselective Synthesis of this compound Derivatives

Control of stereochemistry is paramount in the synthesis of biologically active molecules. The development of diastereoselective and enantioselective methods to produce functionalized azetidines, including precursors to this compound, is an area of active research.

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in azetidine synthesis can be accomplished through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One effective approach is the synthesis of chiral azetidin-3-ones, which are versatile intermediates that can be readily converted to 3-hydroxyazetidines and subsequently to azetidine-3-thiols via nucleophilic substitution (e.g., Mitsunobu reaction with a thiol equivalent). A flexible synthesis of chiral azetidin-3-ones has been developed via a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The chirality is introduced from readily accessible chiral sulfinamides, allowing for the preparation of azetidin-3-ones with high enantiomeric excess (>98% ee). nih.gov

Another strategy involves the stereoselective functionalization of an existing azetidine ring. For example, the diastereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved through hydrozirconation of N-carbamoyl-3-ethyl-2-propyl-2,3-didehydroazetidine, followed by quenching with iodine. rsc.org

Furthermore, metal-catalyzed asymmetric reduction of prochiral unsaturated azetidine precursors can provide enantioenriched products. The catalytic asymmetric hydrogenation of 2-azetinylcarboxylic acids using chiral ruthenium or palladium complexes has been shown to produce saturated azetidine amino acids with high levels of stereocontrol. acs.org This principle could be extended to precursors containing a C3-substituent that could be converted to a thiol.

α-Lithiation and Electrophile Trapping Strategies

The deprotonation of an α-C-H bond on the azetidine ring to form an organolithium intermediate, followed by reaction with an electrophile, is a powerful method for the stereoselective synthesis of substituted azetidines. uni-muenchen.deuni-muenchen.de The success of this strategy often depends on the choice of the nitrogen-protecting group, which acts as a directed metalation group and stabilizes the resulting carbanion.

Groups such as N-thiopivaloyl and N-Boc have proven effective in facilitating α-lithiation. acs.orgnih.gov The lithiation of N-thiopivaloylazetidin-3-ol, for instance, allows for subsequent electrophile trapping to generate a range of 2-substituted 3-hydroxyazetidines. nih.gov This reaction generally proceeds with good trans-diastereoselectivity. Deuterium labeling studies have indicated that the initial deprotonation occurs preferentially trans to the hydroxyl group, and the stereochemical outcome of the trapping is dependent on the electrophile used. nih.gov The resulting 2-substituted 3-hydroxyazetidines are ideal precursors for this compound derivatives, requiring only the conversion of the hydroxyl group to a thiol.

The regioselectivity of lithiation can also be controlled. For N-thiocarbonyl protected 2-alkyl-substituted azetidines, lithiation can be directed to either the C2 or C4 position depending on the specific thiocarbonyl group used, providing a method for regiodivergent synthesis. acs.org

The table below illustrates the outcomes of trapping an α-lithiated azetidine intermediate with various electrophiles.

| N-Protecting Group | Substrate | Electrophile (E+) | Product (E) | Diastereoselectivity | Ref. |

|---|---|---|---|---|---|

| N-Thiopivaloyl | Azetidin-3-ol | D2O | -D | cis | nih.gov |

| N-Thiopivaloyl | Azetidin-3-ol | MeI | -Me | trans (95:5) | nih.gov |

| N-Thiopivaloyl | Azetidin-3-ol | Allyl Bromide | -CH2CH=CH2 | trans (95:5) | nih.gov |

| N-Thiopivaloyl | Azetidin-3-ol | Benzaldehyde | -CH(OH)Ph | trans (95:5) | nih.gov |

| N-Boc | 3-Methoxyazetidine | Acetone | -C(OH)Me2 | N/A (forms 2-azetine) | acs.org |

Ligand Design for Chiral Azetidine Synthesis

The asymmetric synthesis of chiral azetidines, particularly those functionalized at the C3 position like this compound, heavily relies on the strategic design and application of chiral ligands and auxiliaries. These chiral molecules are instrumental in controlling the stereochemical outcome of reactions, leading to the desired enantiomer of the target compound.

One effective strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereoselective formation of new stereocenters. For instance, the camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime has been successfully employed in a zinc-mediated asymmetric addition of allylic halides to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs. nih.gov Similarly, chiral sulfinamide chemistry provides a reliable route to chiral azetidin-3-ones, which are versatile precursors for a variety of 3-functionalized azetidines. nih.gov

In catalytic asymmetric synthesis, the design of chiral ligands that coordinate to a metal center is paramount. The steric and electronic properties of the ligand create a chiral environment around the metal, influencing the facial selectivity of the substrate's approach and thereby controlling the stereochemistry of the product. An example of a successful chiral ligand is N,N,N′,N′-endo,endo-Tetramethyl-2,5-diaminonorbornane (DIANANE), which has been shown to be effective in the enantioselective α-lithiation and subsequent electrophilic substitution of N-Botc-azetidine, yielding adducts with high enantiomeric ratios. acs.org

Recent advancements have also explored the use of novel ligand classes. For example, C2-symmetric chiral arene ligands derived from [2.2]paracyclophane have been designed and synthesized. nih.gov Ruthenium(II) complexes of these ligands have demonstrated high efficiency in the enantioselective C-H activation to produce axially chiral isoquinolones, showcasing the potential of this ligand class in asymmetric synthesis. nih.gov The development of such sophisticated ligands opens new avenues for the stereocontrolled synthesis of complex molecules, including chiral 3-substituted azetidines. The modular nature of these ligands allows for systematic tuning of their structure to optimize reactivity and selectivity for a specific transformation.

Interactive Table: Examples of Chiral Ligands and Auxiliaries in Azetidine Synthesis

| Ligand/Auxiliary | Type | Application | Key Features |

| Camphor sultam derivative | Chiral Auxiliary | Asymmetric addition to glyoxylic acid oxime | Provides high stereocontrol in the formation of 3-substituted azetidine-2-carboxylic acids. nih.gov |

| Chiral sulfinimides | Chiral Auxiliary | Synthesis of chiral N-propargylsulfonamides | Precursors to chiral azetidin-3-ones via gold-catalyzed oxidative cyclization. nih.gov |

| DIANANE | Chiral Ligand | Enantioselective lithiation of N-Botc-azetidine | Diamine ligand that effectively controls the stereochemistry of α-substitution on the azetidine ring. acs.org |

| [2.2]Paracyclophane-derived arene ligands | Chiral Ligand | Ruthenium-catalyzed asymmetric C-H activation | C2-symmetric ligands that create a highly organized chiral environment around the metal center. nih.gov |

Synthesis of Key this compound Intermediates and Protecting Group Strategies

The synthesis of this compound and its derivatives requires careful planning of the synthetic route, including the formation of key intermediates and the strategic use of protecting groups to control reactivity and selectivity.

A common and effective method for introducing a thiol group onto a carbon framework is through the use of Bunte salts, also known as S-alkyl or S-aryl thiosulfates. These intermediates are typically prepared by the reaction of an alkyl halide with sodium thiosulfate (B1220275). In the context of this compound synthesis, a suitable precursor would be an azetidine bearing a leaving group, such as a halogen or a sulfonate ester, at the C3 position. This precursor would then be reacted with sodium thiosulfate to form the corresponding azetidin-3-yl Bunte salt.

The formation of Bunte salts is a nucleophilic substitution reaction where the thiosulfate anion acts as the nucleophile. The reaction is generally carried out in a protic solvent like water or ethanol.

The key advantage of using Bunte salts is their stability and ease of handling compared to the corresponding free thiols, which are often volatile and prone to oxidation. The thiol group can be readily unmasked from the Bunte salt intermediate by acidic hydrolysis. The mechanism of this cleavage is believed to proceed through an A-1 type mechanism, involving the protonation of the thiosulfate group followed by the departure of sulfur trioxide and the formation of the thiol.

Reaction Scheme: Formation and Cleavage of an Azetidin-3-yl Bunte Salt

The strained nature of the azetidine ring makes it susceptible to various reactions, including ring-opening. nih.gov Therefore, the choice of a protecting group for the nitrogen atom is crucial not only for masking its nucleophilicity and basicity but also for influencing the reactivity and selectivity of reactions at other positions on the ring. jocpr.com

The electronic and steric properties of the N-protecting group can significantly impact the stability and reactivity of the azetidine ring. Electron-withdrawing groups, for example, can decrease the electron density on the nitrogen atom, making it less prone to protonation and subsequent ring-opening under acidic conditions. nih.gov

Several protecting groups have been explored in azetidine chemistry, each with its own advantages and specific applications:

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). In the context of 3-functionalized azetidines, the Boc group has been employed in the synthesis of spiro-fused azetidines starting from N-Boc-azetidin-3-one. arkat-usa.org The presence of the Boc group was found to be compatible with various acid-prone functional groups in the synthesis of azetidines via intramolecular aminolysis of epoxy amines. nih.gov

Carboxybenzyl (Cbz): The Cbz group is another common N-protecting group that can be introduced using benzyl chloroformate. It is stable to acidic conditions but can be removed by hydrogenolysis. In the synthesis of azetidine-containing macrocyclic peptides, both N-Boc and N-Cbz protected azetidines have been utilized. researchgate.net

tert-Butoxythiocarbonyl (Botc): The Botc group is a thiocarbonyl analog of the Boc group. A key feature of the Botc group is its ability to facilitate α-lithiation of the azetidine ring, allowing for subsequent electrophilic substitution. acs.org This is a significant advantage over the Boc group, which does not promote this type of reactivity. Furthermore, the Botc group can be removed under milder acidic conditions than the Boc group and can also be cleaved thermally. acs.org This differential reactivity allows for orthogonal protection strategies.

Trifluoroacetyl (TFA): The N-TFA protecting group has been utilized in the palladium-catalyzed C(sp³)–H arylation of azetidines. rsc.org This electron-withdrawing group likely plays a role in activating the C-H bond towards functionalization. Importantly, the TFA group can be removed in situ under mild basic conditions. rsc.org

The strategic selection of a protecting group is therefore a critical aspect of designing a successful synthesis of this compound and its derivatives. The choice will depend on the specific reaction conditions of the subsequent steps and the desired reactivity and selectivity at the C3 position.

Interactive Table: Comparison of N-Protecting Groups for Azetidines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Features in Azetidine Chemistry |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | Common, stable, but does not activate α-protons for deprotonation. acs.org |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis | Stable to acid, useful in peptide synthesis. researchgate.net |

| tert-Butoxythiocarbonyl | Botc | O-tert-Butyl S-pyridin-2-yl carbonothioate | Mild acid, thermolysis | Facilitates α-lithiation and electrophilic substitution; allows for orthogonal deprotection with Boc. acs.org |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., NH₃ in MeOH) | Used in Pd-catalyzed C-H functionalization. rsc.org |

Reactivity and Chemical Transformations of Azetidine 3 Thiol and Its Derivatives

Thiol-Specific Reactions

The thiol group in azetidine-3-thiol is a versatile functional handle, readily participating in reactions leading to thioethers, and subsequent oxidation products such as sulfoxides and sulfones.

Formation of Azetidine (B1206935) Thioethers and Their Derivatives

The formation of carbon-sulfur bonds at the 3-position of the azetidine ring is a significant transformation. One notable approach involves the iron-catalyzed alkylation of thiols with N-protected azetidine-3-ols. This method, utilizing N-carboxybenzyl (Cbz) protected azetidinols, proceeds via an azetidine carbocation intermediate, yielding 3-aryl-3-sulfanyl azetidines in excellent yields acs.orgnih.gov. The N-Cbz group is crucial for reactivity and can be subsequently removed to liberate the free NH-azetidine acs.orgacs.org.

Another strategy for forging C-S bonds on the azetidine scaffold involves the photochemical radical addition of thiols or disulfides to azetines. This process generates thiyl radicals that add to the unsaturated azetine ring, forming a carbon-centered radical intermediate which then undergoes hydrogen atom transfer to yield the functionalized azetidine polimi.it. Additionally, nickel-catalyzed thioether metathesis has demonstrated compatibility with azetidine-containing substrates, indicating the potential for C-S bond exchange reactions within azetidine frameworks nih.gov.

Table 3.1.1: Examples of 3-Aryl-3-Sulfanyl Azetidine Synthesis via Iron-Catalyzed Thiol Alkylation

| Azetidinol (B8437883) Precursor | Thiol Nucleophile | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| N-Cbz-Azetidin-3-ol | Thiophenol | Fe(OTf)₃ | RT | 3-Aryl-3-sulfanyl azetidine | 97 | acs.orgnih.gov |

| N-Cbz-Azetidin-3-ol | 4-Methoxythiophenol | Fe(OTf)₃ | RT | 3-(4-Methoxyphenyl)-3-sulfanyl azetidine | 95 | acs.orgnih.gov |

| N-Cbz-Azetidin-3-ol | 4-Chlorothiophenol | Fe(OTf)₃ | RT | 3-(4-Chlorophenyl)-3-sulfanyl azetidine | 92 | acs.orgnih.gov |

Oxidation to Azetidine Sulfoxides and Sulfones

The sulfur atom in azetidine thioethers (sulfides) can be selectively oxidized to form sulfoxides and further to sulfones. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) can achieve this transformation, allowing for control over the oxidation state imperial.ac.uk. Oxidation to the sulfoxide (B87167) is generally more facile and requires milder conditions than oxidation to the sulfone nih.gov. Hydrogen peroxide (H₂O₂) is a common oxidant, with selectivity tunable by the choice of catalyst; for instance, tantalum carbide (TaC) favors sulfone formation, while tungstate (B81510) catalysts promote sulfoxide formation organic-chemistry.orgresearchgate.net.

Table 3.1.2: Oxidation of Azetidine Sulfides to Sulfoxides and Sulfones

| Azetidine Sulfide (B99878) Substrate | Oxidant | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| N-Cbz-3-Aryl-3-sulfanyl azetidine | mCPBA | Stoichiometric | Sulfoxide | High | imperial.ac.uk |

| N-Cbz-3-Aryl-3-sulfanyl azetidine | mCPBA | Excess stoichiometric | Sulfone | High | imperial.ac.uk |

| Azetidine Sulfide | H₂O₂ | TaC catalyst | Sulfone | High | organic-chemistry.orgresearchgate.net |

| Azetidine Sulfide | H₂O₂ | Tungstate catalyst | Sulfoxide | High | organic-chemistry.org |

Metal-Catalyzed Hydrothiolations and Related Processes

While direct hydrothiolation of this compound itself is not extensively documented in the provided literature, related C-S bond-forming reactions involving thiols and azetidine precursors are known. Photochemical radical addition of thiols to azetines represents a method to install sulfur functionalities onto the azetidine ring system polimi.it. These reactions typically involve the generation of thiyl radicals, which then add to the unsaturated azetine, followed by hydrogen atom transfer to yield the functionalized azetidine.

Azetidine Ring Reactivity

The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which renders it susceptible to various ring-opening reactions under appropriate conditions. This strain also influences the reactivity of substituents attached to the ring.

Ring-Opening Reactions and Mechanisms

The strained nature of the azetidine ring facilitates nucleophilic attack, often leading to ring opening. Lewis acids are commonly employed to activate the azetidine ring towards nucleophilic attack, typically proceeding via an SN2-type mechanism iitk.ac.inchemrxiv.org. For instance, Lewis acid-mediated ring opening of N-tosylazetidines with alcohols yields 1,3-amino ethers iitk.ac.in. Chiral Lewis acids or hydrogen-bond donor catalysts can promote enantioselective ring-opening reactions, providing access to enantiomerically enriched products iitk.ac.inchemrxiv.org.

Protic acids can also induce ring opening. For example, azetidine itself reacts with HCl to form 3-chloropropylamine (B7771022) hydrochloride egyankosh.ac.in. Furthermore, Lewis acid-promoted ring opening of azetidines with aromatic nucleophiles via a Friedel-Crafts-type mechanism has been reported rsc.org. The reactivity of azetidines in ring-opening reactions is generally higher than larger cyclic amines but lower than aziridines egyankosh.ac.in.

Table 3.2.1: Examples of Azetidine Ring-Opening Reactions

| Azetidine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2-Aryl-N-tosylazetidine | Alcohol (e.g., Propanol) | Lewis Acid (e.g., BF₃·OEt₂) | SN2-type ring opening | High | iitk.ac.in |

| Azetidine | HCl | Aqueous HCl | 3-Chloropropylamine hydrochloride | N/A | egyankosh.ac.in |

| Azetidine | Aromatic Nucleophile | Lewis Acid | Friedel-Crafts type product | N/A | rsc.org |

| 3-Substituted Azetidine | Alkyl/Acyl Halide | Chiral Squaramide H-bond donor | Ring-opened product | High | chemrxiv.org |

Electrophilic and Nucleophilic Functionalization of the Azetidine Core

The azetidine core can be functionalized through various strategies, often involving modifications at the nitrogen atom or carbon atoms of the ring. Deprotection of N-substituents, such as the Cbz group, reveals the secondary amine, which can then undergo further reactions like reductive amination or SN2 alkylation acs.orgacs.orgchemrxiv.org.

General methods for functionalizing the azetidine ring include lithiation followed by electrophilic trapping, nucleophilic displacement reactions, and transition metal-catalyzed transformations researchgate.net. Electrophilic azetidinylation, employing reagents like azetidinyl trichloroacetimidates, allows for the direct installation of the azetidine ring onto various nucleophiles, thereby generating diverse functionalized azetidines chemrxiv.orgchemrxiv.org. These methods provide access to complex azetidine scaffolds, valuable in medicinal chemistry and organic synthesis.

Table 3.2.2: Examples of Azetidine Core Functionalization

| Azetidine Substrate | Reagent/Method | Transformation | Product Type | Yield (%) | Reference |

| N-Cbz-Azetidine | Deprotection | Removal of Cbz | NH-Azetidine | High | acs.orgacs.org |

| NH-Azetidine | Paraformaldehyde, NaBH(OAc)₃ | Reductive Amination | N-Alkyl Azetidine | 77 | chemrxiv.org |

| N-Substituted Azetidine | Alkyl Bromide | SN2 Reaction | N-Alkyl Azetidine | High | chemrxiv.org |

| Various Nucleophiles | Azetidinyl Trichloroacetimidate | Electrophilic Azetidinylation | Functionalized Azetidine | High | chemrxiv.orgchemrxiv.org |

Mechanistic Studies of Reaction Pathways and Intermediates

The reactivity of azetidine scaffolds, including their transformations involving thiol functionalities, is a subject of ongoing research. Mechanistic investigations are crucial for understanding the factors that govern reaction outcomes and for designing efficient synthetic protocols.

Ionic vs. Radical Pathways in Azetine Transformations

Research has revealed that 2-azetines, precursors to many azetidine derivatives, can undergo transformations via distinct ionic or radical pathways, depending critically on the reaction conditions. This switchable reactivity allows for access to different classes of valuable compounds.

Ionic Pathway: Under acidic conditions in the presence of water, 2-azetines have been shown to undergo an ionic pathway. This process typically leads to the formation of β-aminocarbonyl compounds. The mechanism is proposed to involve protonation of the azetine, followed by nucleophilic attack and ring opening, ultimately yielding the carbonyl product chemrxiv.orgchemrxiv.orgresearchgate.net.

Radical Pathway: In contrast, radical pathways can be initiated using methods such as white light irradiation, often in a thiol-ene type reaction scheme. This approach typically leads to the formation of C3-thiolated azetidines. The mechanism involves the generation of thiyl radicals from thiols or disulfides. These thiyl radicals add to the double bond of the 2-azetine, generating an azetidinyl radical intermediate. This intermediate then undergoes hydrogen atom transfer (HAT) from another thiol molecule, propagating the radical chain and yielding the C3-thiolated azetidine chemrxiv.orgpolimi.it. Mechanistic studies have shown that the stereoselectivity of this radical addition can be influenced by the steric bulk of both the azetine substituent at the C2 position and the thiol used chemrxiv.orgpolimi.it. Radical-based approaches for C(sp³)–N bond cleavage offer an alternative to conventional ionic or metal-catalyzed methods, utilizing homolytic cleavage to generate carbon-centered radicals for various transformations rsc.org. Photoredox catalysis has also enabled the generation of azetidine radicals at the C3 position, which can then undergo conjugate addition with activated alkenes chemrxiv.org.

Table 1: Comparison of Ionic and Radical Pathways in 2-Azetine Transformations

| Pathway | Initiating Conditions | Key Intermediates | Major Product Class | References |

| Ionic | Acidic conditions, presence of water | Protonated azetine, carbocation | β-aminocarbonyls | chemrxiv.orgchemrxiv.orgresearchgate.net |

| Radical | White light irradiation, thiol/disulfide | Thiyl radical, azetidinyl radical | C3-thiolated azetidines | chemrxiv.orgpolimi.it |

Catalyst Regeneration Mechanisms

Catalyst regeneration is a critical aspect of sustainable chemical synthesis, ensuring the longevity and efficiency of catalytic systems. In reactions involving thiols, various mechanisms can contribute to catalyst turnover.

Thiol-Disulfide Exchange: In biological systems and certain chemical reactions, thiols can participate in thiol-disulfide exchange reactions. This process is vital for regenerating oxidized enzymes or maintaining catalytic activity. For instance, low molecular weight thiols like glutathione (B108866) (GSH) can regenerate oxidized protein tyrosine phosphatases by reacting with their oxidized forms (sulfenic acid, disulfide, or sulfenyl amide) nih.gov. The efficacy of thiols in regeneration is often correlated with their pKa values, with lower pKa thiols being more effective due to a higher concentration of the reactive thiolate anion nih.gov.

Metal-Catalyzed Regeneration: Heterogeneous gold catalysts, for example, can facilitate the aerobic oxidation of thiols to disulfides. The proposed mechanism involves the adsorption of thiols onto the gold surface, leading to Au–SR and Au–H species. The Au–SR species can form thiyl radicals, which combine to produce disulfides, regenerating the Au(0) catalyst. Concurrently, the Au–H intermediate can reduce molecular oxygen, further regenerating the Au(0) catalyst and completing the cycle csic.es.

Nucleophilic Catalysis: In thiol-thioester exchange reactions, nucleophilic catalysts can operate via mechanisms distinct from simple base catalysis. For example, weakly basic yet strongly nucleophilic catalysts like quinuclidine (B89598) or DABCO can be effective. In such mechanisms, the ejected thiolate can hydrogen bond to the incoming free thiol, thereby regenerating the nucleophilic catalyst and facilitating the exchange rsc.org.

Derivatization Strategies for Expanding this compound Chemical Space

The azetidine core, particularly when functionalized with a thiol group, serves as a versatile platform for synthesizing a wide array of derivatives. These strategies aim to introduce diverse substituents and functionalities, thereby exploring new chemical and biological spaces.

Synthesis of this compound Precursors: this compound itself can be synthesized through various routes. One method involves the treatment of 1-azabicyclo[1.1.0]butane with thiolacetic acid to form 1-acetyl-3-acetylthioazetidine, which upon hydrolysis yields this compound hydrochloride clockss.org.

Fe-Catalyzed Thiol Alkylation of Azetidinols: A significant strategy involves the iron-catalyzed alkylation of azetidine-3-ols with thiols to produce 3-aryl-3-sulfanyl azetidines nih.govacs.orgacs.org. This reaction proceeds efficiently via an azetidine carbocation intermediate. The presence of an N-carboxybenzyl (Cbz) protecting group on the azetidine nitrogen is crucial for good reactivity and allows for subsequent deprotection to reveal the NH-azetidine nih.govacs.orgacs.org. A broad range of thiols, including aryl, alkyl, and functionalized thiols, as well as azetidinols bearing electron-donating aromatic substituents, are compatible with this method acs.org.

Photochemical Thiolation of 2-Azetines: As mentioned in the mechanistic section, the photochemical addition of thiols to 2-azetines offers a direct route to C3-thiolated azetidines chemrxiv.orgpolimi.it. This radical-mediated process demonstrates good functional group tolerance and can be performed under continuous flow conditions for scalability polimi.it. Various aromatic and aliphatic thiols, as well as amino acid-derived thiols like cysteine methyl ester, have been successfully employed in this transformation polimi.it.

Specific Functionalization for Bioactive Compounds: Targeted derivatization strategies are employed to synthesize this compound derivatives for specific applications, such as in pharmaceuticals. For instance, a practical synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine has been developed as a key intermediate for the oral carbapenem (B1253116) antibiotic L-084 jst.go.jp.

Table 2: Examples of Azetidine Derivatization Strategies

| Strategy | Starting Materials | Reagents/Conditions | Product Type | Key Features | References |

| Thiolation of 2-Azetines | 2-Azetines | Thiols/Disulfides, White light irradiation (photochemical) | C3-thiolated azetidines | Radical pathway, good functional group tolerance, stereoselectivity influenced by sterics. | chemrxiv.orgpolimi.it |

| Fe-Catalyzed Thiol Alkylation | Azetidine-3-ols (N-Cbz protected) | Thiols, Fe-catalyzed (e.g., FeCl₃) | 3-Aryl-3-sulfanyl azetidines | Proceeds via azetidine carbocation, requires N-Cbz protection, tolerates electron-rich aromatics and various thiols. | nih.govacs.orgacs.org |

| Synthesis of this compound | 1-azabicyclo[1.1.0]butane | Thiolacetic acid, followed by hydrolysis | This compound hydrochloride | Multi-step synthesis, conversion of acetylthio derivative. | clockss.org |

| Synthesis of specific this compound derivatives | Azetidine precursors | Various functionalization reagents (e.g., thiazoline (B8809763) derivatives) | Functionalized azetidine-thiols | Tailored synthesis for specific bioactive molecules (e.g., antibiotics). | jst.go.jp |

Compound List:

this compound

2-Azetines

3-Aryl-3-sulfanyl azetidines

Azetidine-3-ols

1-Acetyl-3-acetylthioazetidine

this compound hydrochloride

3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine

β-aminocarbonyls

C3-thiolated azetidines

1-azabicyclo[1.1.0]butane

Thiolacetic acid

N-carboxybenzyl (Cbz) protected azetidines

Thiols (aryl, alkyl, aliphatic, cysteine methyl ester)

Disulfides

Computational and Theoretical Investigations of Azetidine 3 Thiol Chemistry

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like azetidine-3-thiol. These methods provide atomic-level insights into molecular properties that are often challenging to obtain experimentally.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations allow for the detailed analysis of electron distribution, molecular orbitals (HOMO/LUMO), and electrostatic potentials within this compound. These parameters are key indicators of a molecule's reactivity. Studies on similar azetidine (B1206935) systems, and by extension to this compound, suggest that the electron-withdrawing nature of substituents and the inherent ring strain contribute to specific reactivity patterns. For instance, the sulfur atom in the thiol group can act as a nucleophile, while the azetidine ring itself is susceptible to ring-opening reactions under certain conditions due to its strain energy rsc.orgresearchgate.netrsc.orgresearchgate.net.

Conformational Analysis and Stereochemical Preferences

The four-membered azetidine ring is not planar but adopts a puckered conformation to alleviate some of the inherent ring strain . Computational methods, including DFT, are employed to map out the potential energy surface (PES) and identify the most stable conformers. These analyses are crucial for understanding stereochemical preferences in reactions involving this compound.

Studies on related azetidine derivatives have shown that substituents on the ring can influence the degree of puckering and the relative stability of different conformers mdpi.comuniba.itfrontiersin.orgunibas.itpreprints.org. For example, the orientation of substituents relative to the nitrogen atom and the ring plane can impact the accessibility of reactive sites and the stereochemical outcome of reactions. DFT calculations have been used to predict conformational preferences and to understand dynamic processes like nitrogen inversion, which can affect stereochemical outcomes in reactions mdpi.comuniba.itunibas.it. While direct conformational studies of this compound are not explicitly detailed, the general principles applied to other substituted azetidines would be applicable.

Reaction Pathway Modeling and Transition State Analysis

Understanding the detailed mechanism of chemical reactions involving this compound requires modeling reaction pathways and analyzing transition states. Computational chemistry, particularly DFT, is essential for this purpose. By calculating the energies of transition states, researchers can determine activation energies, predict reaction rates, and identify the most likely reaction mechanisms.

Studies on various azetidine syntheses and functionalizations have utilized DFT to model transition states. For instance, in the context of radical cyclization reactions leading to azetidines, DFT calculations have been used to understand the preference for specific cyclization pathways (e.g., 4-exo-dig vs. 5-endo-dig) and to assess the influence of structural features on the reaction outcome nih.gov. Similarly, for reactions involving thiols and azetines, computational studies have helped propose mechanisms involving radical intermediates and hydrogen atom transfer (HAT) polimi.it. Transition state theory (TST) provides a framework for understanding these energy barriers solubilityofthings.com.

For reactions involving sulfur, such as the potential reactions of this compound, computational studies have explored transition states for nucleophilic attacks. For example, in the context of oxadiazole-substituted azetidines reacting with cysteine, DFT calculations were used to compare the energy barriers of transition states for thiolate attack, revealing differences in activation energies that explained varying reactivities nih.govamazonaws.com.

Studies on Ring Strain Energy and its Influence on Reactivity

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.2–25.4 kcal/mol rsc.orgresearchgate.netresearchgate.net. This strain is a fundamental driving force behind the unique reactivity of azetidines, making them more reactive than their larger, less strained counterparts like pyrrolidines or piperidines, but generally more stable and easier to handle than aziridines rsc.orgresearchgate.netrsc.orgresearchgate.net.

The ring strain in azetidines influences bond strengths and molecular rigidity, enabling specific ring-opening reactions or facilitating reactions that relieve this strain rsc.orgresearchgate.netrsc.orgresearchgate.net. Computational studies have quantified these strain energies by comparing the energies of cyclic molecules with their acyclic counterparts or through isodesmic reactions researchgate.netdtic.milnih.gov. For this compound, the presence of the thiol group could potentially modulate the effects of ring strain, or conversely, the strain could influence the reactivity of the thiol moiety. For example, computational studies have indicated that strained ring structures, like oxetanes and azetidines, can provide an energetic advantage for certain radical addition reactions by making the process more exergonic chemrxiv.org.

Computational Screening for Novel Azetidine-Forming Reactions

Computational screening, often leveraging DFT calculations, is a powerful tool for identifying new synthetic routes to azetidines or for optimizing existing ones. By predicting the feasibility and efficiency of potential reactions, computational methods can significantly accelerate the discovery of novel synthetic methodologies.

Recent research has employed computational models to predict which substrate pairs are likely to react to form azetidines using photocatalysis mit.edubioquicknews.com. These models analyze frontier orbital energies and other electronic parameters to guide experimental efforts. For example, calculations were performed on various alkenes and oximes to predict their reactivity in forming azetidines, with the models accurately predicting many successful reactions mit.edubioquicknews.com. This approach allows researchers to prescreen compounds, saving time and resources compared to traditional trial-and-error synthesis. Computational studies have also been used to explore novel cyclization strategies, such as radical cyclizations of ynamides, by analyzing reaction pathways and transition states to understand selectivity nih.gov.

Research Applications of Azetidine 3 Thiol As a Building Block and Probe

Integration into Complex Organic Molecules

The azetidine (B1206935) ring, due to its inherent strain and conformational rigidity, offers distinct advantages when incorporated into larger molecular frameworks. Azetidine-3-thiol, in particular, provides a functional handle (the thiol group) that can be further elaborated or utilized for specific chemical transformations.

As Scaffolds for Heterocyclic Synthesis

Azetidine derivatives, including those functionalized with thiols, serve as versatile scaffolds for the synthesis of diverse heterocyclic systems. The azetidine ring can be integrated into more complex ring structures, or its functional groups can be used to initiate cyclization reactions leading to new heterocyclic architectures. The strain within the azetidine ring can be leveraged to drive reactions that might be less facile with more stable rings, facilitating novel synthetic pathways. While specific examples of this compound being used as a direct scaffold for de novo heterocyclic synthesis are less commonly detailed than its use as a pre-formed building block, its structure is amenable to such applications. The ability to functionalize the sulfur atom or to use the azetidine nitrogen in cyclization reactions makes it a promising component in the construction of novel heterocyclic frameworks acs.orgmdpi.comrsc.orgrsc.orgacs.org.

As Precursors for Advanced Pharmaceutical Intermediates (excluding clinical data)

Azetidine-containing motifs are increasingly prevalent in pharmaceutical development due to their ability to impart desirable physicochemical properties, such as improved metabolic stability and conformational rigidity, to drug candidates. This compound and its derivatives have been employed as key intermediates in the synthesis of various pharmacologically relevant compounds.

For instance, functionalized azetidines, including those with sulfur moieties, have been utilized in the synthesis of oral carbapenem (B1253116) antibiotics. Specifically, 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, a derivative closely related to this compound, has been identified as a crucial intermediate in the preparation of the carbapenem antibiotic L-084 jst.go.jpclockss.org. Azetidine scaffolds have also been incorporated into inhibitors targeting Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers google.com. Furthermore, azetidine-3-carboxylic acid derivatives, structurally related to this compound, are integral components in the development of sphingosine-1-phosphate (S1P) receptor agonists for treating conditions like multiple sclerosis semanticscholar.org. The azetidine ring's ability to serve as a rigid linker or a polar pharmacophore makes it a valuable component in the design of diverse pharmaceutical agents.

Table 1: Examples of Pharmaceutical Intermediates Derived from Azetidine Scaffolds

| Target Class/Drug | Role of Azetidine Moiety | Relevant Azetidine Derivative | Citation(s) |

| Oral Carbapenem Antibiotics (e.g., L-084) | Pendant moiety, sulfur linkage | 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine | jst.go.jpclockss.org |

| JAK Inhibitors | Core scaffold, linker | Azetidine-3-ol, Azetidin-3-one derivatives | google.com |

| S1P Receptor Agonists | Core scaffold, linker | Azetidine-3-carboxylic acid derivatives | semanticscholar.org |

| Fluoroquinolones | Structural motif | N-(substituted azetidine-3-carbonyl) group | researchgate.net |

Role in Peptidomimetic Design and Non-Natural Amino Acid Surrogates

Azetidines, including those functionalized with thiols, are increasingly recognized for their utility in peptidomimetic design. They can serve as conformationally restricted surrogates for natural amino acids or peptide bonds, thereby enhancing the stability and modulating the biological activity of peptide-based therapeutics. The azetidine ring's rigid structure can help to lock peptides into specific bioactive conformations, which can improve receptor binding affinity and selectivity acs.orgrsc.orgresearchgate.neth1.copsu.edu.

This compound, with its thiol group, offers a unique side chain that can mimic or replace the cysteine residue in peptides. This allows for the introduction of sulfur chemistry into peptidomimetics, potentially leading to novel disulfide bond mimetics or sites for conjugation. The incorporation of such non-natural amino acids can significantly improve pharmacokinetic properties, such as resistance to enzymatic degradation, compared to their natural peptide counterparts acs.orgrsc.orgpsu.edu. The azetidine ring itself can also act as a backbone modification, similar to how azetidine-2-carboxylic acid has been used h1.co.

Table 2: Azetidine Derivatives in Peptidomimetic Design

| Type of Modification | Role of Azetidine Moiety | Potential Benefits | Citation(s) |

| Backbone Mimic | Replaces peptide bond | Conformational rigidity, enhanced stability | acs.orgrsc.org |

| Non-natural Amino Acid | Mimics natural amino acid side chain (e.g., Cysteine) | Sulfur chemistry incorporation, altered side-chain properties | psu.edu |

| Constrained Scaffold | Provides rigid framework | Improved receptor binding, selectivity | acs.orgresearchgate.net |

Applications in Ligand Design for Catalysis

The structural features of azetidines, including their inherent strain and the presence of a nitrogen atom capable of coordination, make them attractive candidates for ligand design in catalysis. While direct examples of this compound specifically being used as a ligand are less prevalent in the surveyed literature, the general class of azetidine derivatives has shown promise. For instance, palladium complexes featuring azetidine-based ligands have been explored for their catalytic activity in Suzuki-Miyaura cross-coupling reactions, with the ring size of the azetidine ligand influencing the reaction's efficiency and scope mdpi.com. The thiol group in this compound presents a potential coordination site for metal centers, suggesting its utility in developing novel sulfur-containing ligands for various catalytic transformations.

Probing Molecular Interactions in Biological Systems (Mechanistic Level)

Cysteine Reactivity and Covalent Bond Formation Mechanisms

The thiol group (-SH) of this compound is chemically analogous to the thiol group found in the amino acid cysteine. This similarity allows this compound derivatives to be investigated for their ability to interact with biological systems, particularly through covalent modification of cysteine residues. Cysteine residues are highly nucleophilic and are often targets for covalent inhibitors and probes designed to modulate protein function.

Research has shown that certain azetidine-containing moieties, such as azetidinyl oxadiazoles (B1248032), can selectively react with cysteine residues through a ring-opening mechanism. In these instances, the nucleophilic sulfur of cysteine attacks an electrophilic carbon within the azetidine ring, leading to the formation of a stable covalent adduct. This reaction pathway is specific for cysteine and can occur broadly across proteomes, enabling the development of cysteine-targeted covalent drugs and probes nih.gov. The mechanism typically involves the nucleophilic attack of the cysteine thiol on an electrophilic center, often facilitated by the ring strain of the azetidine, leading to ring opening and the formation of a new covalent bond. This type of reactivity is crucial for developing targeted covalent inhibitors that can achieve prolonged target engagement and overcome resistance mechanisms acs.orgresearchgate.netmdpi.comchemrxiv.org. While this compound itself has a nucleophilic thiol, its derivatives can be designed to possess electrophilic centers that react with biological thiols like cysteine.

Table 3: Cysteine Reactivity and Covalent Modification

| Azetidine Derivative Type | Reactive Moiety | Target Nucleophile | Mechanism | Outcome | Citation(s) |

| Azetidinyl Oxadiazole | Electrophilic azetidine ring | Cysteine thiol | Nucleophilic attack, ring opening | Covalent adduct formation, selective cysteine targeting | nih.gov |

| Michael Acceptors (general) | Activated alkene | Cysteine thiol | Michael addition | Covalent bond formation (reversible or irreversible) | acs.orgresearchgate.net |

Compound List:

Azetidine

Azetidine-2-carboxylic acid

Azetidine-3-carboxylic acid

Azetidine-3-ol

Azetidine-3-one

this compound

3-Aryl-3-sulfanyl azetidines

3-Haloazetidines

3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine

1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid

1-Azabicyclo[1.1.0]butane (ABB)

N-Cbz Azetidinols

Cysteine

N-Acetyl-L-cysteine methyl ester (Ac-Cys-OMe)

L-084 (Oral Carbapenem Antibiotic)

Azetidinyl oxadiazoles

Fluoroquinolones

Sphingosine-1-phosphate (S1P) agonists

Janus Kinase (JAK) inhibitors

Pleurocybella porrigens

Osimertinib

Afatinib

Gefitinib

Penicillin

Telaprevir

Clopidogrel

Advanced Spectroscopic and Structural Characterization Techniques for Azetidine 3 Thiol Derivatives

Mass Spectrometry (MS) for Reaction Monitoring and Product Elucidation

Mass Spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of synthesized compounds, thereby aiding in product identification and reaction monitoring. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide precise mass-to-charge ratios (m/z) for parent ions and characteristic fragment ions. These fragmentation patterns offer clues about the structural features of azetidine-3-thiol derivatives. By analyzing the mass spectra of reaction mixtures over time, researchers can track the consumption of starting materials, the formation of intermediates, and the appearance of final products, which is vital for optimizing reaction conditions and understanding reaction pathways. High-resolution mass spectrometry (HRMS) further enhances this capability by providing accurate mass measurements, allowing for the determination of the elemental formula of the analyzed compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography remains the definitive method for establishing the precise three-dimensional structure of molecules in the solid state. For this compound derivatives, single-crystal X-ray diffraction analysis provides unambiguous data on bond lengths, bond angles, and torsional angles, thereby revealing the detailed molecular conformation scribd.comresearchgate.netresearchgate.net. This technique is particularly powerful for determining the absolute stereochemistry of chiral centers within the azetidine (B1206935) ring or its substituents, especially when anomalous dispersion effects are utilized.

A notable example of X-ray crystallographic analysis applied to an this compound derivative is the determination of the crystal structure of 2-(1-benzoylazetidin-3-yl)thio-1,3-thiazoline. This compound was found to crystallize in the orthorhombic space group P2₁2₁2₁ researchgate.net. The detailed crystallographic data obtained from such studies are essential for understanding structure-activity relationships and for validating computational models.

Table 1: Crystallographic Data for 2-(1-Benzoylazetidin-3-yl)thio-1,3-thiazoline

| Parameter | Value | Source |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell Parameter 'a' | 6.10680(10) Å | researchgate.net |

| Unit Cell Parameter 'b' | 12.9876(3) Å | researchgate.net |

| Unit Cell Parameter 'c' | 16.2388(3) Å | researchgate.net |

| Volume (V) | 1287.94(4) ų | researchgate.net |

| Z (Molecules/Unit Cell) | 4 | researchgate.net |

| R₁ [I > 2σ(I)] | 0.0356 | researchgate.net |

| wR₂ (all data) | 0.0938 | researchgate.net |

Other Advanced Spectroscopic Methods (e.g., Circular Dichroism for Chiral Analysis)

Beyond NMR and X-ray crystallography, other advanced spectroscopic methods play a vital role in characterizing this compound derivatives, particularly those possessing chirality. Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For this compound derivatives, CD spectroscopy can be employed to determine absolute stereochemical assignments and to assess enantiomeric purity, complementing the information obtained from X-ray crystallography scribd.comchemistry-chemists.com. By analyzing the wavelengths at which maximum differential absorption occurs and the magnitude of the ellipticity, researchers can gain critical insights into the absolute configuration of chiral centers within these molecules.

Compound Names Mentioned in Article:

this compound

2-(1-Benzoylazetidin-3-yl)thio-1,3-thiazoline

1-(1,3-thiazolin-2-yl)this compound hydrochloride

Conclusion and Future Perspectives

Summary of Key Academic Contributions to Azetidine-3-thiol Chemistry

Recent academic efforts have focused on developing efficient and versatile synthetic methodologies for azetidines, which can be extended to thiolated derivatives. A notable contribution is the iron-catalyzed thiol alkylation of azetidine-3-ols to yield 3-aryl-3-sulfanyl azetidines acs.orgacs.orgnih.gov. This method offers a direct route to these compounds, utilizing readily available starting materials and mild catalytic conditions, proceeding via an azetidine (B1206935) carbocation intermediate. The N-carboxybenzyl (Cbz) group has been identified as crucial for achieving good reactivity in these transformations, facilitating the subsequent deprotection to reveal the NH-azetidine acs.orgacs.orgnih.gov. Furthermore, the synthesis of azetidines through strain-release functionalization of 1-azabicyclo[1.1.0]butanes has also provided access to various azetidine derivatives, including those with thiol functionalities, such as 1-(1,3-thiazolin-2-yl)this compound hydrochloride researchgate.netresearchgate.net. These advancements underscore the growing utility of azetidines, including thiolated variants, as building blocks for complex molecules, particularly in drug discovery programs acs.orgresearchgate.netrsc.org.

Table 1: Key Synthetic Methodologies for Azetidine Derivatives with Thiol Functionalities

| Method | Key Reagents/Conditions | Product Type | Yield Range | Key Contribution | Citation(s) |

| Iron-Catalyzed Thiol Alkylation | Azetidine-3-ols, Thiols, FeCl₃ catalyst | 3-Aryl-3-sulfanyl azetidines | High | Direct synthesis of azetidine sulfides, versatile for drug discovery programs. | acs.orgacs.orgnih.gov |

| Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB) | ABB, Thiols (e.g., AcSH) | 1-Acetyl-3-acetylthioazetidine, related thiols | 50-92% | Access to functionalized azetidines, including thiol derivatives, from a strained bicyclic precursor. | researchgate.netresearchgate.net |

| Photochemical Thiol Addition to Azetines | Azetines, Thiols, UV-A LED source | C-3 functionalized azetidines | Good-Excellent | Greener and more sustainable method using microfluidic technology; efficient access to functionalized azetidines. | polimi.it |

Unexplored Avenues and Challenges in Synthesis and Reactivity